molecular formula C23H27N3O6S B11010734 Ethyl 4-[(2-{[(benzylsulfonyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(benzylsulfonyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11010734
M. Wt: 473.5 g/mol
InChI Key: PLKQYOBDLYFGKL-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a benzylsulfonyl group, an acetyl group, and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

The synthesis of ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Acetylation: The benzylsulfonyl chloride is then reacted with acetic anhydride to form the acetylated intermediate.

    Amidation: The acetylated intermediate is reacted with 2-aminobenzoic acid to form the amide.

    Cyclization: The amide is then cyclized with ethyl 2-bromoacetate to form the tetrahydropyrazinecarboxylate moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.

Comparison with Similar Compounds

ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

    Benzylsulfonyl Derivatives: These compounds share the benzylsulfonyl group and may have similar biological activities.

    Acetylated Aminobenzoic Acid Derivatives: These compounds share the acetylated aminobenzoic acid moiety and may have similar chemical reactivity.

    Tetrahydropyrazinecarboxylate Derivatives: These compounds share the tetrahydropyrazinecarboxylate moiety and may have similar structural properties.

The uniqueness of ETHYL 4-(2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}BENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-[2-[(2-benzylsulfonylacetyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N3O6S/c1-2-32-23(29)26-14-12-25(13-15-26)22(28)19-10-6-7-11-20(19)24-21(27)17-33(30,31)16-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,24,27)

InChI Key

PLKQYOBDLYFGKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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